

Comparative study of phenyllactic acid production in different *Lactobacillus* strains

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenyllactic acid, (S)-

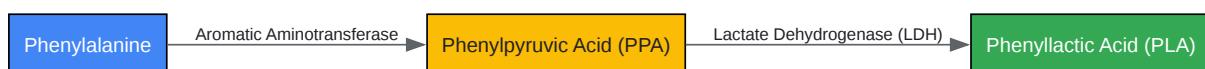
Cat. No.: B555073

[Get Quote](#)

A Comparative Analysis of Phenyllactic Acid Production in *Lactobacillus* Strains

For Researchers, Scientists, and Drug Development Professionals

Phenyllactic acid (PLA), a broad-spectrum antimicrobial organic acid, is a promising natural preservative and therapeutic agent. Produced by various lactic acid bacteria (LAB), particularly of the genus *Lactobacillus*, the efficiency of PLA synthesis varies significantly among different strains. This guide provides a comparative overview of PLA production in notable *Lactobacillus* strains, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of high-producing strains for research and development.


Quantitative Comparison of Phenyllactic Acid Production

The production of phenyllactic acid is strain-dependent and influenced by culture conditions. The following table summarizes the PLA yields from various *Lactobacillus* strains as reported in the scientific literature.

Lactobacillus Strain	Culture Conditions	Phenyllactic Acid (PLA) Yield	Reference
Lactobacillus plantarum IMAU10124	MRS broth	0.229 g/L	[1]
Lactobacillus plantarum IMAU10124	MRS broth + 3.0 g/L phenylpyruvic acid (PPA)	2.90 g/L	[1]
Lactobacillus plantarum FST 1.7	Sourdough fermentation	33.47 mg/kg of dough	[2]
Lactobacillus plantarum KP3	MRS broth	0.09 mg/mL	[3]
Lactobacillus plantarum KP4	MRS broth	0.09 mg/mL	[3]
Lactobacillus crutorum NWAFU 1078	Batch fermentation with free-whole-cells	15.2 mmol/L	[4]
Lactobacillus sp. SK007	Growing cells with 6.1 mM phenylpyruvic acid (PPA)	14-fold increase compared to phenylalanine substrate	[5]
Lactobacillus sp. SK007	Resting cells	6.8 mM	[5]
Various L. plantarum, L. alimentarius, L. rhamnosus, etc.	MRS broth	0.16–0.57 mM	[6][7]

Biosynthetic Pathway of Phenyllactic Acid

Phenyllactic acid is primarily synthesized from the amino acid phenylalanine. The pathway involves two key enzymatic steps: a transamination reaction followed by a reduction.

[Click to download full resolution via product page](#)

Biosynthesis of Phenyllactic Acid from Phenylalanine.

This pathway highlights that the conversion of phenylpyruvic acid (PPA) to phenyllactic acid (PLA) by lactate dehydrogenase is a critical step for high-yield production.[\[1\]](#)[\[8\]](#)

Experimental Protocols

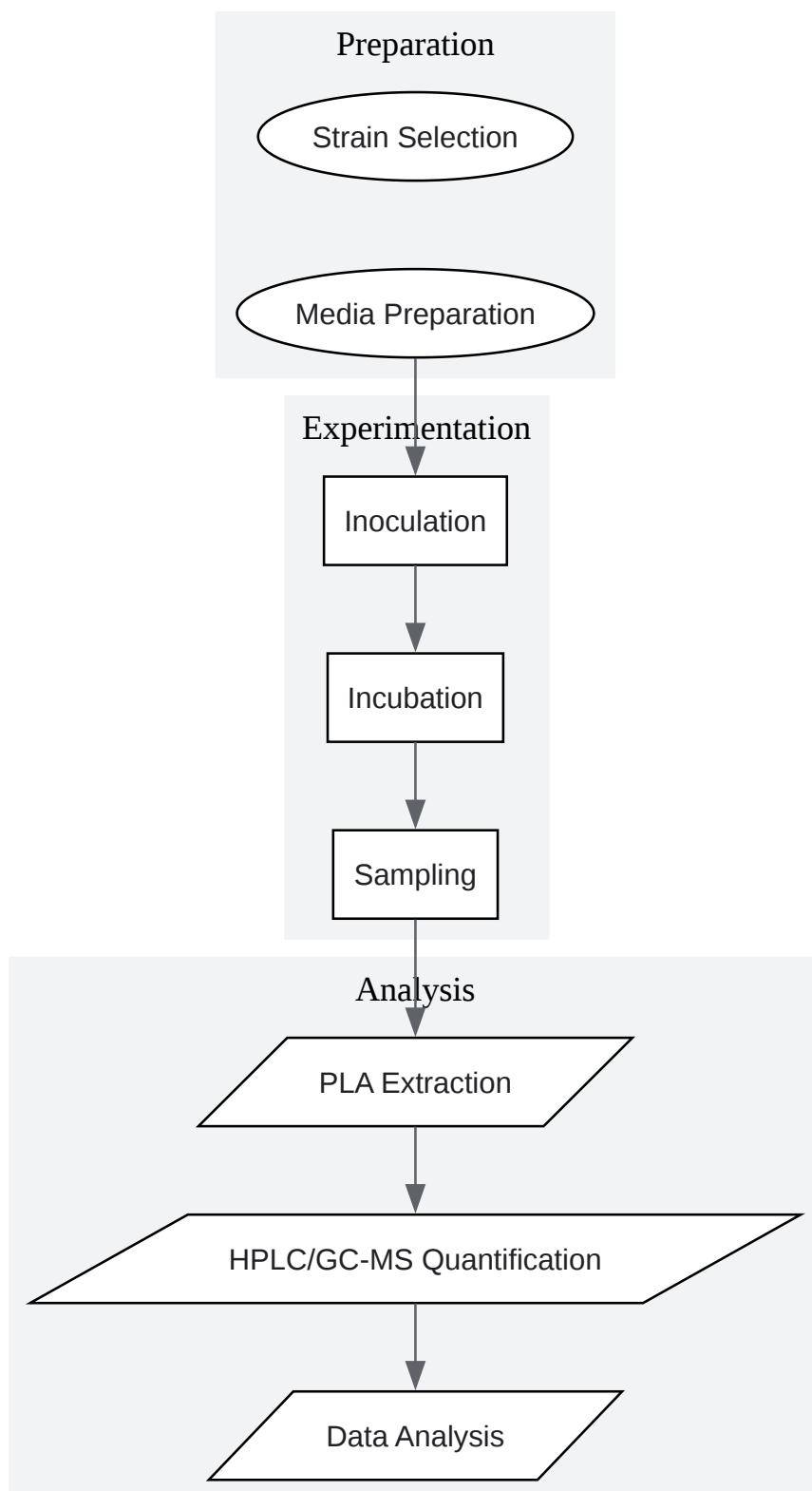
Bacterial Strains and Culture Conditions

- Strains: Lactobacillus strains are typically obtained from culture collections or isolated from fermented foods.[\[5\]](#)[\[6\]](#)
- Growth Medium: De Man, Rogosa and Sharpe (MRS) broth is the standard medium for cultivating Lactobacillus species.[\[3\]](#)
- Incubation: Cultures are generally incubated anaerobically at 30-37°C for 24-72 hours.[\[3\]](#)[\[9\]](#)

Extraction of Phenyllactic Acid

- Centrifugation: Bacterial cultures are centrifuged (e.g., 10,000 x g, 4°C, 10 min) to pellet the cells.[\[10\]](#)
- Filtration: The resulting supernatant is filtered through a 0.22 µm sterile filter to obtain a cell-free supernatant.[\[10\]](#)
- Solvent Extraction (if necessary): For some analytical methods, a liquid-liquid extraction may be performed. The supernatant is acidified (e.g., with formic acid to pH 2) and extracted with an equal volume of ethyl acetate. The organic phase is then collected, dried (e.g., with Na₂SO₄), and concentrated.[\[3\]](#)

Quantification of Phenyllactic Acid


High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of PLA.

- **Instrumentation:** A reverse-phase HPLC system equipped with a C18 column and a UV detector is typically used.[9][10]
- **Mobile Phase:** The mobile phase composition can vary, but a common example is a gradient of acetonitrile and acidified water (e.g., with sulfuric acid or trifluoroacetic acid).[3][11]
- **Detection:** PLA is detected by UV absorbance, typically at a wavelength of 210 nm.[10][11]
- **Quantification:** The concentration of PLA in the sample is determined by comparing the peak area to a standard curve prepared with known concentrations of pure PLA.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for quantification, particularly for complex matrices like sourdough.[2]

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for a comparative study of PLA production in different *Lactobacillus* strains.

[Click to download full resolution via product page](#)

Workflow for Comparative Phenyllactic Acid Production Study.

Concluding Remarks

The selection of a suitable *Lactobacillus* strain is paramount for maximizing the yield of phenyllactic acid. As the data indicates, *Lactobacillus plantarum* strains, in particular, demonstrate high PLA production capabilities, which can be further enhanced by precursor feeding strategies. The provided protocols and workflows offer a standardized framework for conducting comparative studies to identify optimal strains and conditions for PLA production, thereby facilitating its application in the food and pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Quantification of phenyllactic acid in wheat sourdough using high resolution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-phenyllactic acid production by free-whole-cells of *Lactobacillus cruentorum* in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of phenylpyruvic acid to phenyllactic acid by growing and resting cells of a *Lactobacillus* sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of *Aggregatibacter actinomycetemcomitans* [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Improving 3-phenyllactic acid production of *Lactobacillus plantarum* AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of *Bacillus coagulans* SDM - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative study of phenyllactic acid production in different *Lactobacillus* strains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555073#comparative-study-of-phenyllactic-acid-production-in-different-lactobacillus-strains>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com